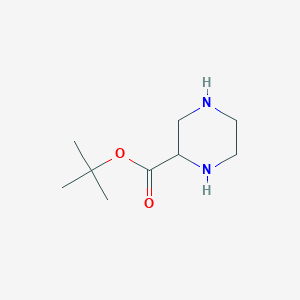

Tert-butyl Piperazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

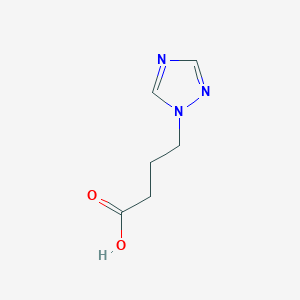

A simple, one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .

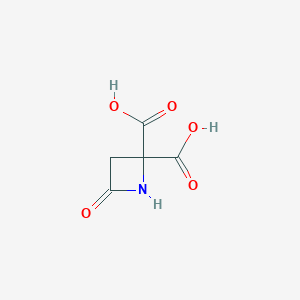

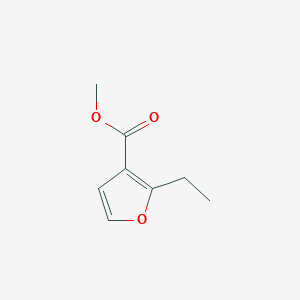

Molecular Structure Analysis

The molecular structure of Tert-butyl Piperazine-2-carboxylate has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The single crystal of the compound was evaluated using X-ray diffraction (XRD) . The crystal and molecular structure of a tert-butyl piperazine-carboxylate, contributing to the understanding of bond lengths and angles typical for these compounds.

Chemical Reactions Analysis

The miniaturization of popular reactions used in drug discovery such as reductive amination, N-alkylation, N-Boc (tert-butyloxycarbonyl) deprotection and Suzuki coupling has been demonstrated .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl Piperazine-2-carboxylate include a molecular weight of 216.28 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 216.14739250 g/mol .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Tert-butyl Piperazine-2-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its piperazine ring is a common motif in many pharmaceuticals due to its ability to interact favorably with biological targets. For instance, it’s used in the creation of selective factor Xa inhibitors, which are crucial in the development of anticoagulant therapies .

Radiopharmaceutical Research

In radiopharmaceutical sciences, this compound is utilized as a precursor for the synthesis of spiro-compounds. These are significant for the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Drug Discovery

The piperazine core of Tert-butyl Piperazine-2-carboxylate is instrumental in drug discovery. It’s often incorporated into new molecules due to its modifiability, proper alkalinity, water solubility, and the capacity to form hydrogen bonds, which are essential for adjusting molecular physicochemical properties .

Antibacterial and Antifungal Applications

Derivatives of Tert-butyl Piperazine-2-carboxylate have shown moderate activity against various microorganisms. This makes them valuable in the study of new antibacterial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .

Development of Antidepressants

The flexibility and polar nature of the piperazine ring enhance its interaction with macromolecules, making it a key component in the development of antidepressants. Its structure allows for the adjustment of molecular properties to target specific neurological pathways .

Synthesis of Monosubstituted Piperazine Intermediates

This compound is also used to synthesize monosubstituted piperazine intermediates, which are the backbone of many bioactive molecules. These intermediates can lead to the development of drugs with various therapeutic effects, including those used in mental health treatments like trazodone .

Mécanisme D'action

Target of Action

Tert-butyl Piperazine-2-carboxylate, also known as 1-Boc-piperazine, is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Mode of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s known that the compound serves as an intermediate in the synthesis of several novel organic compounds , which can affect various biochemical pathways depending on their specific structures and targets.

Result of Action

It’s known that the compound and its derivatives have shown a wide spectrum of biological activities . For example, they have been found to be moderately active against several microorganisms .

Action Environment

It’s known that the compound should be stored in a dark place at room temperature to maintain its stability.

Propriétés

IUPAC Name |

tert-butyl piperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)